REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:3]=[C:4]([CH:10]=[CH:11][C:12]=1[OH:13])[C:5]([O:7][CH2:8][CH3:9])=[O:6].[C:14]([C:22]1[C:23](=[O:33])[N:24]([CH3:32])[C:25](=[O:31])[N:26]([CH3:30])[C:27]=1[CH2:28]Br)(=O)[C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1>C(O)C>[CH3:30][N:26]1[C:27]2=[CH:28][N:1]([C:2]3[CH:3]=[C:4]([CH:10]=[CH:11][C:12]=3[OH:13])[C:5]([O:7][CH2:8][CH3:9])=[O:6])[C:14]([C:15]3[CH:16]=[CH:17][CH:18]=[CH:19][CH:20]=3)=[C:22]2[C:23](=[O:33])[N:24]([CH3:32])[C:25]1=[O:31]
|
Name
|
|
Quantity
|
1.1 g
|
Type
|
reactant
|
Smiles
|
NC=1C=C(C(=O)OCC)C=CC1O
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)C=1C(N(C(N(C1CBr)C)=O)C)=O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 10 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
the condenser was rearranged for distillation and ethanol (25 mL)
|
Type
|
DISTILLATION
|
Details
|
was distilled off
|
Type
|
ADDITION
|
Details
|
The resulting solution was slowly poured into a vigorously stirred solution of ice cold water (200 mL) and citric acid (50 mg)
|
Type
|
CUSTOM
|
Details
|
giving a pink solid precipitate
|
Type
|
FILTRATION
|
Details
|
the solid was collected by filtration
|
Type
|
WASH
|
Details
|
rinsed with cold water
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
CN1C(N(C(C=2C1=CN(C2C2=CC=CC=C2)C=2C=C(C(=O)OCC)C=CC2O)=O)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.23 g | |
YIELD: PERCENTYIELD | 98.5% | |
YIELD: CALCULATEDPERCENTYIELD | 98.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |